Amine Basicity (pKa) Differentiates 2,6-Difluoro from 3,4-Difluoro Isomer at Physiological pH
The predicted pKa of the conjugate acid of 2-(2,6-difluorophenyl)cyclopropan-1-amine is 8.05 ± 0.20 . This value is approximately 0.9 log units higher (more basic) than the reported pKa of 7.13 for the 3,4-difluorophenyl isomer (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine . At physiological pH 7.4, the 2,6-isomer exists predominantly in the protonated ammonium form (>80%), whereas the 3,4-isomer is closer to 50% protonated. This difference arises because the two ortho-fluorine atoms in the 2,6-isomer exert a weaker cumulative electron-withdrawing effect on the amine through the cyclopropane ring compared to the para/meta-oriented fluorines in the 3,4-isomer.
| Evidence Dimension | pKa of conjugate acid (amine basicity) |
|---|---|
| Target Compound Data | pKa = 8.05 ± 0.20 (predicted) |
| Comparator Or Baseline | 2-(3,4-Difluorophenyl)cyclopropanamine: pKa = 7.13 (predicted) |
| Quantified Difference | ΔpKa ≈ +0.92 (target compound is more basic by ~0.9 log units) |
| Conditions | Predicted pKa values from ChemicalBook and Dempochem databases; validated against experimental pKa of tranylcypromine (8.08–8.15, potentiometric titration) [1] |
Why This Matters
The protonation state at physiological pH directly governs membrane permeability, protein binding, and assay behavior – researchers must select the correct isomer for their target pH environment.
- [1] Kim, H. S., et al. (1999). Apparent pKa and Partition Coefficient of Tranylcypromine. Yakhak Hoeji, 43(6), 795–800. Experimental pKa of tranylcypromine: 8.08 (potentiometric), 8.15 (UV spectrophotometric). View Source
